molecular formula C7H3BrF3NO2 B1516980 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 749875-16-9

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B1516980
CAS No.: 749875-16-9
M. Wt: 270 g/mol
InChI Key: XNVAVQMVAYUTBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the simultaneous vapor-phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . Another method involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide .


Molecular Structure Analysis

The molecular formula of this compound is C7H3BrF3NO2 . The structure can be represented by the SMILES string: OC(=O)C1=CC(=NC=C1Br)C(F)(F)F .


Chemical Reactions Analysis

This compound can undergo several reactions. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical and Chemical Properties Analysis

This compound appears as a pale cream powder . It has a melting point range of 228.0-241.0°C . It is slightly soluble in water but soluble in organic solvents .

Scientific Research Applications

Functionalization and Metalation

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid has been a subject of interest in studies focusing on the functionalization and metalation of halopyridines. Research has demonstrated the transformation of related compounds into various carboxylic acids through selective deprotonation and subsequent carboxylation processes (Cottet et al., 2004). Similarly, studies have explored the generation and functionalization of pyrimidine derivatives, producing high yields of carboxylic acids from compounds like 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine through specific chemical reactions (Schlosser et al., 2006).

Spectroscopic and Optical Studies

The compound has been characterized spectroscopically, with studies using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies also involve density functional theory (DFT) to examine the molecular structure and properties, such as non-linear optical (NLO) properties (Vural & Kara, 2017).

Crystallography and Molecular Structure

Crystallographic studies have provided insights into the molecular structure of related trifluoromethyl pyridine derivatives. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed a water-bridged hydrogen-bonding network, contributing to the understanding of molecular interactions and packing in such compounds (Ye & Tanski, 2020).

Synthetic Chemistry Applications

This compound and its derivatives have been utilized in synthetic chemistry for the creation of various novel compounds. Research has shown the efficient synthesis of new pyridine-based derivatives through processes like the Suzuki cross-coupling reaction (Ahmad et al., 2017). Additionally, the compound has been involved in the synthesis of diverse substances, such as acyclic pyridine C-nucleosides, indicating its versatility in synthetic organic chemistry (Hemel et al., 1994).

Safety and Hazards

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be kept away from strong oxidizing agents .

Mechanism of Action

Target of Action

It is known that this compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . The specific targets would depend on the final compound that is synthesized using this intermediate.

Mode of Action

The mode of action of 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is primarily through its role as a synthetic intermediate. It can undergo regioselective C-4 deprotonation with LDA (Lithium diisopropylamide) and trapping with carbon dioxide leads to the corresponding C-4 acid . This reaction is a key step in the synthesis of various pharmaceutical and agrochemical compounds.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final compound that is synthesized using this intermediate. For example, it has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Its solubility properties suggest that it is slightly soluble in water and soluble in organic solvents , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It is stable under recommended storage conditions and should be kept away from strong oxidizing agents .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVAVQMVAYUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651265
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-16-9
Record name 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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